molecular formula C16H12F4O B1327626 3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone CAS No. 898767-44-7

3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone

Cat. No. B1327626
M. Wt: 296.26 g/mol
InChI Key: LUZFGJRDUYEGIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of significant interest due to their potential applications in various fields. The novel fluorinated aromatic diamine monomer 9FTPBA was synthesized by coupling 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction with reductive iron and hydrochloric acid . This process highlights the use of trifluoromethanesulfonic acid as a catalyst, which is a common strategy in the synthesis of fluorinated compounds. Similarly, a new strategy for the synthesis of poly-substituted pyridines, including 3-trifluoromethyl pyridines, was described using a C-F bond breaking of the anionically activated fluoroalkyl group . This method provides a noble metal-free alternative to traditional pyridine synthesis. Additionally, the synthesis of 3-fluoroflavones via a one-pot strategy using selectfluor at room temperature demonstrates the efficiency and functional group tolerance of modern fluorination techniques .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by strong intermolecular hydrogen bonds, as seen in the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol . These hydrogen bonds can lead to the formation of two-dimensional layers in the crystal lattice, which is significant for the material properties of the synthesized compounds. The electronic properties of conjugated polythiophenes were also analyzed, showing that the substitution of the median thiophene ring with a fluorine atom affects the oxidation potential and electronic properties of the resulting polymers .

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is diverse, as demonstrated by the intramolecular cyclization of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone to form 3-fluoro-4-hydroxycoumarin . This reaction involves acidic hydrolysis followed by treatment with aqueous potassium hydroxide or methanolic sodium methoxide. Another example is the O-trifluoromethylation of phenols, which combines O-carboxydifluoromethylation with decarboxylative fluorination to yield aryl trifluoromethyl ethers . This method utilizes accessible reagents and is practical for the functionalization of phenols.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties. For instance, the fluorinated polyimides derived from the novel diamine 9FTPBA showed good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The soluble fluoro-polyimides synthesized from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene also demonstrated high thermal stability, low moisture absorption, and high hygrothermal stability . These properties make fluorinated compounds particularly attractive for applications in high-performance materials.

Scientific Research Applications

Antiandrogen Activity

A study conducted by Tucker, Crook, and Chesterson (1988) discusses the antiandrogen activity in a series of compounds related to 3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone. They found that members of a similar trifluoromethyl series exhibited partial androgen agonist activity, leading to the development of potent antiandrogens for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

In Vitro Cytotoxicities

Geng et al. (2015) synthesized and characterized organoantimony carboxylates with structures similar to 3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone. These compounds displayed significant in vitro cytotoxic activities against several cancer cell lines, showing potential as cancer therapeutics (Geng et al., 2015).

Polymer Synthesis and Characterization

Salunke, Ghosh, and Banerjee (2007) explored the synthesis and characterization of novel poly(arylene ether)s using compounds structurally related to 3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone. These polymers demonstrated high thermal stability and solubility in organic solvents, indicating their potential in high-performance material applications (Salunke, Ghosh, & Banerjee, 2007).

Photoredox Catalysis

Koike and Akita (2016) detailed the application of similar fluorophenyl compounds in photoredox catalysis, particularly in the fluoromethylation of carbon-carbon multiple bonds. This method is crucial for synthesizing structurally diverse organofluorine compounds, relevant in pharmaceutical and agrochemical sectors (Koike & Akita, 2016).

properties

IUPAC Name

3-(3-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4O/c17-14-3-1-2-11(10-14)4-9-15(21)12-5-7-13(8-6-12)16(18,19)20/h1-3,5-8,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZFGJRDUYEGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644542
Record name 3-(3-Fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-4'-trifluoromethylpropiophenone

CAS RN

898767-44-7
Record name 3-(3-Fluorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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